(4-(5-((Aminoiminomethyl)amino)-2-benzofuranyl)phenyl)guanidine
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Overview
Description
(4-(5-((Aminoiminomethyl)amino)-2-benzofuranyl)phenyl)guanidine is a complex organic compound that features a guanidine group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-((Aminoiminomethyl)amino)-2-benzofuranyl)phenyl)guanidine typically involves the guanylation of amines. One efficient method includes the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts, which are highly efficient under mild conditions and compatible with a wide range of solvents and substrates .
Industrial Production Methods
Industrial production of guanidines often employs scalable methods such as the use of carbamoyl isothiocyanates, which are ideal starting materials for the synthesis of multisubstituted guanidines . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-(5-((Aminoiminomethyl)amino)-2-benzofuranyl)phenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen or add hydrogen.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds .
Scientific Research Applications
(4-(5-((Aminoiminomethyl)amino)-2-benzofuranyl)phenyl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-(5-((Aminoiminomethyl)amino)-2-benzofuranyl)phenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This interaction is crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-Aminoimidazolines: These compounds share a similar guanidine functionality and are present in many natural products.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds also contain the guanidine group and have medicinal interest.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds are similar in structure and function.
Uniqueness
This structural feature enhances its ability to interact with biological targets and makes it a valuable compound in various research fields .
Properties
CAS No. |
73819-18-8 |
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Molecular Formula |
C16H16N6O |
Molecular Weight |
308.34 g/mol |
IUPAC Name |
N-amino-N'-[3-[4-(diaminomethylideneamino)phenyl]-1-benzofuran-5-yl]methanimidamide |
InChI |
InChI=1S/C16H16N6O/c17-16(18)22-11-3-1-10(2-4-11)14-8-23-15-6-5-12(7-13(14)15)20-9-21-19/h1-9H,19H2,(H,20,21)(H4,17,18,22) |
InChI Key |
OMBSVRJEUZXXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C2C=C(C=C3)N=CNN)N=C(N)N |
Origin of Product |
United States |
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